1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 3-methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, base catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethylated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases like cancer, inflammation, or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H21ClN6O |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H21ClN6O/c1-30-19-4-2-3-18(13-19)27-9-11-28(12-10-27)21-20-14-26-29(22(20)25-15-24-21)17-7-5-16(23)6-8-17/h2-8,13-15H,9-12H2,1H3 |
InChI Key |
LHSSZOZRLSTUNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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